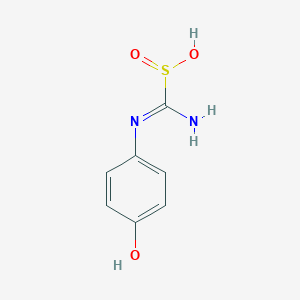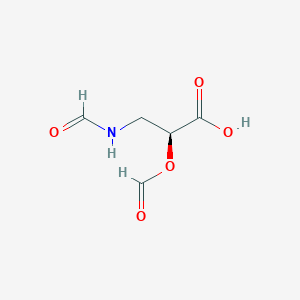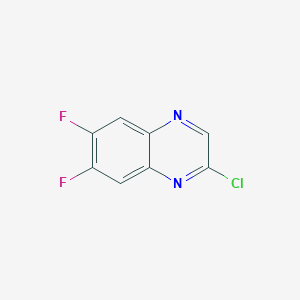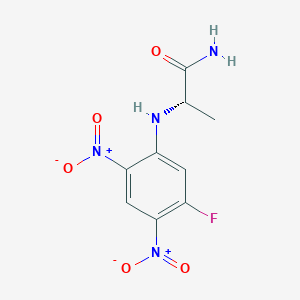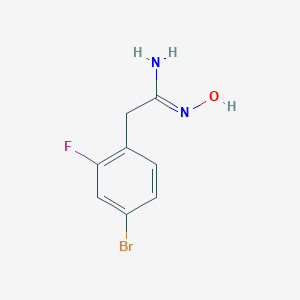
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide, also known as BFA-1, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound is a member of the imidamide family and has a molecular weight of 294.12 g/mol.
Mechanism Of Action
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide inhibits the activity of the enzyme bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression. BRD4 is overexpressed in many types of cancer, and its inhibition by 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide leads to the downregulation of genes that promote cancer cell growth and survival. 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has also been shown to inhibit the activity of other bromodomain-containing proteins, such as BRD2 and BRD3.
Biochemical And Physiological Effects
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of new blood vessels, which is essential for the growth and spread of cancer cells. In addition, 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), and to inhibit the activation of nuclear factor kappa B (NF-κB), which plays a critical role in the regulation of inflammation.
Advantages And Limitations For Lab Experiments
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. It has also been shown to have low toxicity in vitro and in vivo. However, 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has some limitations, including its poor solubility in aqueous solutions and its instability in the presence of light and heat.
Future Directions
Future research on 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide could focus on improving its solubility and stability, as well as its selectivity for different bromodomain-containing proteins. 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide could also be tested in combination with other cancer drugs to determine its potential use in combination therapies. In addition, 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide could be studied for its potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion
In conclusion, 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide is a small molecule inhibitor that has shown potential in various scientific research applications, particularly in the field of cancer research. Its mechanism of action involves the inhibition of bromodomain-containing proteins, which play a critical role in the regulation of gene expression. 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has several advantages for use in lab experiments, but also has some limitations that need to be addressed. Future research on 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide could lead to the development of new therapies for cancer and other diseases.
Synthesis Methods
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide can be synthesized through a multi-step process that involves the reaction of 4-bromo-2-fluoroaniline with ethyl chloroacetate to form an intermediate product. The intermediate product is then reacted with hydroxylamine hydrochloride to form the final product, 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide. The synthesis method has been optimized to yield a high purity product, and the compound can be easily scaled up for large-scale production.
Scientific Research Applications
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has been studied extensively for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has also been studied for its potential use in the treatment of infectious diseases, such as tuberculosis and malaria. In addition, 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
CAS RN |
128104-38-1 |
|---|---|
Product Name |
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide |
Molecular Formula |
C8H8BrFN2O |
Molecular Weight |
247.06 g/mol |
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H8BrFN2O/c9-6-2-1-5(7(10)4-6)3-8(11)12-13/h1-2,4,13H,3H2,(H2,11,12) |
InChI Key |
GWGWYGZFIDOSKI-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)C/C(=N/O)/N |
SMILES |
C1=CC(=C(C=C1Br)F)CC(=NO)N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CC(=NO)N |
synonyms |
BENZENEETHANIMIDAMIDE,4-BROMO-2-FLUORO-N-HYDROXY |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



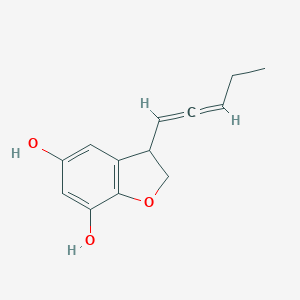
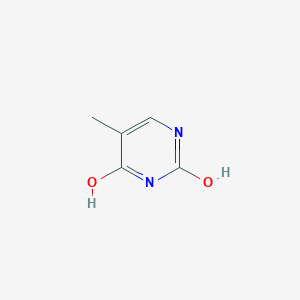
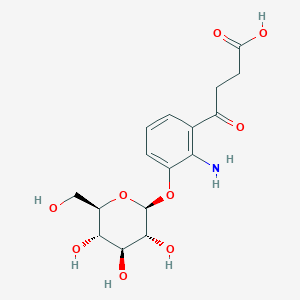
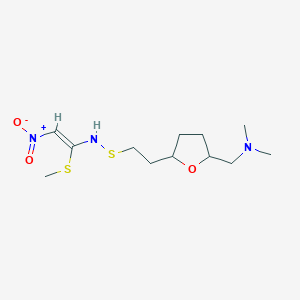
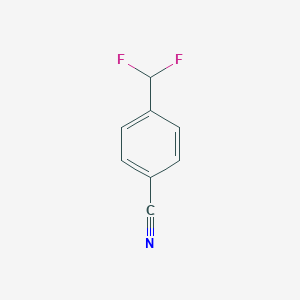
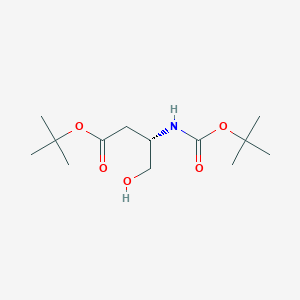
![Indeno[1,2,3-cd]pyrene](/img/structure/B138397.png)
![tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate](/img/structure/B138399.png)
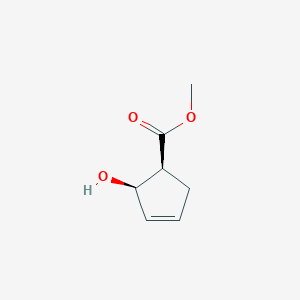
![(2R,4S,5R,7R,8S,9R,13R,14S,15R,16S,18S,19R)-5,14,15,16,19,20-hexahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one](/img/structure/B138409.png)
